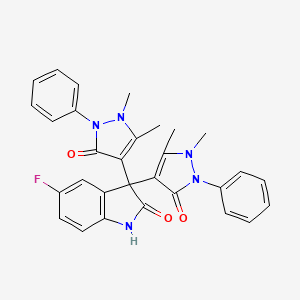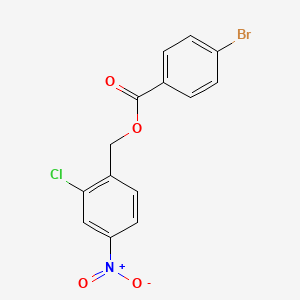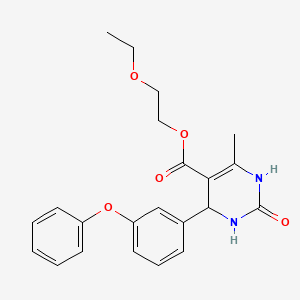![molecular formula C17H15BrClN3OS B5012481 N-(4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide](/img/structure/B5012481.png)
N-(4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide, also known as CTAP, is a chemical compound that has been widely used in scientific research. It is a selective antagonist of the mu-opioid receptor and has been shown to have potential therapeutic applications in the treatment of opioid addiction and pain management.
Mechanism of Action
N-(4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide is a selective antagonist of the mu-opioid receptor, which is a G protein-coupled receptor that is involved in the modulation of pain and reward. This compound binds to the mu-opioid receptor and blocks the effects of opioids, such as morphine and heroin. This results in a decrease in the rewarding effects of opioids and a reduction in opioid-induced analgesia.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the rewarding effects of opioids, as well as to decrease opioid-induced analgesia. This compound has also been shown to reduce the development of tolerance to opioids, which is a major problem in the treatment of chronic pain.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide is its selectivity for the mu-opioid receptor. This allows researchers to specifically target this receptor and study its effects. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of this compound is that it is not orally bioavailable, which limits its use in animal studies.
Future Directions
There are a number of future directions for the use of N-(4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide in scientific research. One area of interest is the development of new opioid addiction treatments that target the mu-opioid receptor system. This compound has also been shown to have potential therapeutic applications in the treatment of chronic pain. Additionally, this compound could be used to study the role of the mu-opioid receptor system in other neurological disorders, such as depression and anxiety.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has been widely used in scientific research. It is a selective antagonist of the mu-opioid receptor and has been shown to have potential therapeutic applications in the treatment of opioid addiction and pain management. This compound has a number of advantages and limitations for use in lab experiments, and there are a number of future directions for its use in scientific research.
Synthesis Methods
N-(4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide can be synthesized by reacting 4-chloro-2-aminophenol with 4-(4-chlorophenyl)-2-thiazolamine in the presence of acetic anhydride. The resulting product is then reacted with acetic acid to obtain this compound.
Scientific Research Applications
N-(4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide has been widely used in scientific research as a tool to study the mu-opioid receptor system. It has been shown to have potential therapeutic applications in the treatment of opioid addiction and pain management. This compound has been used to investigate the role of the mu-opioid receptor in addiction and withdrawal, as well as to study the effects of opioids on pain perception.
properties
IUPAC Name |
N-[4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]phenyl]acetamide;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3OS.BrH/c1-11(22)19-14-6-8-15(9-7-14)20-17-21-16(10-23-17)12-2-4-13(18)5-3-12;/h2-10H,1H3,(H,19,22)(H,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUWJSATWGEQDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)Cl.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(1-cyclooctyl-4-piperidinyl)propanoyl]-4-ethylpiperazine](/img/structure/B5012398.png)
![2-[(4-chlorophenyl)thio]-N-(2-ethoxyphenyl)propanamide](/img/structure/B5012406.png)
![2-[(3-methylcyclohexyl)(propyl)amino]ethanol](/img/structure/B5012407.png)
![1-{[1-(cyclohexylmethyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-cyclopentylpiperazine](/img/structure/B5012409.png)
![1-(4-methoxyphenyl)-5-{[(4-methoxyphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5012411.png)
![N-(4-ethoxyphenyl)-3-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B5012423.png)
![ethyl 4-{[5-(2-furyl)-3-oxo-1-cyclohexen-1-yl]amino}benzoate](/img/structure/B5012447.png)
![N-(5-chloro-2-pyridinyl)-4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B5012452.png)
![ethyl S-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]cysteinate](/img/structure/B5012460.png)

![N-(5-{1-[2-(mesitylamino)-2-oxoethyl]-6-oxo-1,6-dihydro-3-pyridazinyl}-2-methylphenyl)-2-methylpropanamide](/img/structure/B5012485.png)


